molecular formula C7H9BFNO2 B14092063 (6-Ethyl-4-fluoropyridin-3-yl)boronic acid

(6-Ethyl-4-fluoropyridin-3-yl)boronic acid

Katalognummer: B14092063
Molekulargewicht: 168.96 g/mol
InChI-Schlüssel: LCAQWKWXBDEPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Ethyl-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both ethyl and fluorine substituents on the pyridine ring makes this compound unique and valuable in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-4-fluoropyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Wirkmechanismus

The mechanism of action of (6-Ethyl-4-fluoropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Ethyl-4-fluoropyridin-3-yl)boronic acid is unique due to the combination of the ethyl and fluorine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .

Eigenschaften

Molekularformel

C7H9BFNO2

Molekulargewicht

168.96 g/mol

IUPAC-Name

(6-ethyl-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BFNO2/c1-2-5-3-7(9)6(4-10-5)8(11)12/h3-4,11-12H,2H2,1H3

InChI-Schlüssel

LCAQWKWXBDEPKB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(N=C1)CC)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.